molecular formula C28H38Cl2N6O5S2 B1260414 Fasudil hydrochloride hydrate CAS No. 186694-02-0

Fasudil hydrochloride hydrate

Cat. No.: B1260414
CAS No.: 186694-02-0
M. Wt: 673.7 g/mol
InChI Key: AACOJGPCMIDLEY-UHFFFAOYSA-N
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Description

Fasudil hydrochloride hydrate is a potent Rho-kinase inhibitor and vasodilator. It has been widely used in the treatment of cerebral vasospasm, which often occurs due to subarachnoid hemorrhage. Additionally, it has shown promise in improving cognitive decline in stroke patients and treating pulmonary hypertension .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fasudil hydrochloride involves several steps Initially, isoquinoline is sulfonylated with 1,4-diazepane to form the core structureThe reaction conditions typically involve the use of solvents like dichloromethane and reagents such as sulfonyl chloride .

Industrial Production Methods

Industrial production of fasudil hydrochloride involves similar synthetic routes but on a larger scale. The process includes aftertreatment steps like washing, hydrochloric acid extraction, and recrystallization to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Fasudil hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Fasudil hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Fasudil hydrochloride exerts its effects by inhibiting Rho-kinase, an enzyme involved in vasoconstriction and vascular remodeling. By inhibiting Rho-kinase, fasudil hydrochloride reduces the phosphorylation of the myosin-binding subunit of myosin light chain phosphatase, leading to decreased vascular smooth muscle contraction. This results in vasodilation and reduced vascular pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fasudil hydrochloride is unique due to its potent vasodilatory effects and its ability to improve cognitive function in stroke patients. Its effectiveness in treating pulmonary hypertension and cerebral vasospasm also sets it apart from other Rho-kinase inhibitors .

Properties

IUPAC Name

5-(1,4-diazepan-1-ylsulfonyl)isoquinoline;hydrate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C14H17N3O2S.2ClH.H2O/c2*18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14;;;/h2*1,3-5,7,11,15H,2,6,8-10H2;2*1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACOJGPCMIDLEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38Cl2N6O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171929
Record name Fasudil hydrochloride hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

673.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186694-02-0
Record name Fasudil hydrochloride hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186694020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fasudil hydrochloride hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FASUDIL HYDROCHLORIDE HEMIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LI4L0R5Y7T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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